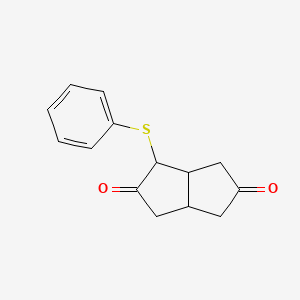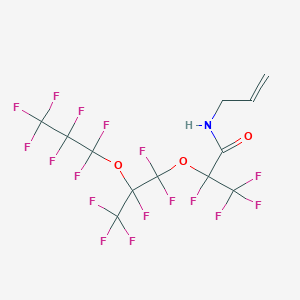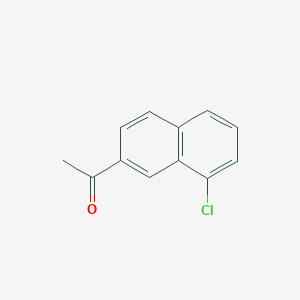
1-(8-Chloro-2-naphthalenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Chloro-2-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position and an ethanone group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(8-Chloro-2-naphthalenyl)ethanone typically involves the chlorination of 2-naphthalenyl ethanone. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8th position of the naphthalene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(8-Chloro-2-naphthalenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(8-Chloro-2-naphthalenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Chloro-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(8-Chloro-2-naphthalenyl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthalenyl)ethanone: Lacks the chlorine atom, resulting in different chemical and biological properties.
1-(6-Methoxy-2-naphthalenyl)ethanone: Contains a methoxy group instead of a chlorine atom, leading to variations in reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a more complex structure and are used primarily as fragrance ingredients.
Propriétés
Numéro CAS |
73399-89-0 |
|---|---|
Formule moléculaire |
C12H9ClO |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
1-(8-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3 |
Clé InChI |
ZLBIWDXQTMXFFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC=C2Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
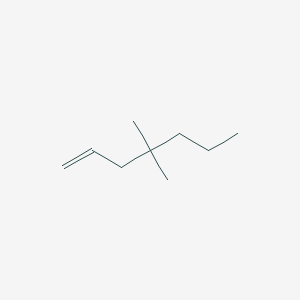
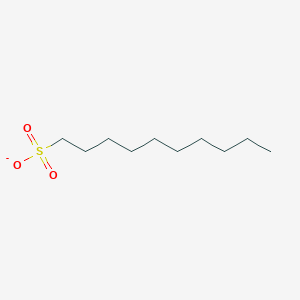
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
